molecular formula C7H8ClN3 B1396455 6-Chloro-2-cyclopropylpyrimidin-4-amine CAS No. 1311275-36-1

6-Chloro-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1396455
CAS No.: 1311275-36-1
M. Wt: 169.61 g/mol
InChI Key: WBQKIWSXIDSZQE-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H8ClN3. It is a pyrimidine derivative that has garnered significant interest due to its potential biological activities, including antiviral and anticancer properties. The compound is characterized by a cyclopropyl ring and a chlorine atom attached to the pyrimidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-cyclopropylpyrimidin-4-amine typically involves the coupling of pyrimidine derivatives with amines or the reaction of chloroalkylpyrimidines with ammonia. One common method includes the nucleophilic substitution of 2,4,6-trichloropyrimidine with cyclopropylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include substituted pyrimidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, including antiviral and anticancer properties.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents for treating viral infections and cancer.

    Industry: The compound’s unique chemical properties make it valuable in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins. Similarly, its anticancer properties may result from the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.

    6-Chloro-2-methylpyrimidin-4-amine: This compound is structurally similar but has a methyl group instead of a cyclopropyl ring.

    6-Chloro-2-phenylpyrimidin-4-amine: Another similar compound with a phenyl group replacing the cyclopropyl ring.

Uniqueness: 6-Chloro-2-cyclopropylpyrimidin-4-amine is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKIWSXIDSZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271585
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311275-36-1
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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